3-Chloro-1-ethyl-1H-pyrazole
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Overview
Description
3-Chloro-1-ethyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylhydrazine with 3-chloropropionyl chloride under basic conditions to form the desired pyrazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the chlorine atom or modifying the pyrazole ring.
Scientific Research Applications
3-Chloro-1-ethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrazole
- 3-Chloro-1-phenyl-1H-pyrazole
- 3-Bromo-1-ethyl-1H-pyrazole
Uniqueness
3-Chloro-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-chloro-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAWAMRBKRKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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